Manganese carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Manganese carbonate is a chemical compound with the formula MnCO₃. It occurs naturally as the mineral rhodochrosite but is typically produced industrially. This compound is a pale pink, water-insoluble solid that adopts a structure similar to calcite, consisting of manganese ions in an octahedral coordination geometry .

准备方法

Synthetic Routes and Reaction Conditions: Manganese carbonate can be synthesized by treating aqueous solutions of manganese nitrate with ammonia and carbon dioxide, leading to the precipitation of the faintly pink solid. The side product, ammonium nitrate, is often used as a fertilizer .

Industrial Production Methods: Industrial production of this compound involves the reaction of manganese sulfate with ammonium bicarbonate. The manganese sulfate is dissolved in water, and impurities are removed by filtration. Hydrogen sulfide is used to purify the solution by removing heavy metals. The purified solution is then reacted with ammonium bicarbonate to precipitate this compound .

Types of Reactions:

Oxidation: this compound decomposes upon heating to form manganese oxide and carbon dioxide. This

属性

CAS 编号 |

17375-37-0 |

|---|---|

分子式 |

CH2MnO3 |

分子量 |

116.963 g/mol |

IUPAC 名称 |

carbonic acid;manganese |

InChI |

InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

SDPBZSAJSUJVAT-UHFFFAOYSA-N |

杂质 |

IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. |

SMILES |

C(=O)([O-])[O-].[Mn+2] |

规范 SMILES |

C(=O)(O)O.[Mn] |

颜色/形态 |

Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure Rose-colored crystals, almost white when precipitated. Pink solid trigonal |

密度 |

3.7 |

熔点 |

Decomposes >200 °C |

Key on ui other cas no. |

17375-37-0 598-62-9 |

物理描述 |

DryPowder; Liquid; OtherSolid; WetSolid |

Pictograms |

Health Hazard |

保质期 |

GRADUALLY BECOMES LIGHT BROWN IN AIR |

溶解度 |

Sol in dil acid; insol in water or alcohol SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. |

同义词 |

manganese carbonate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

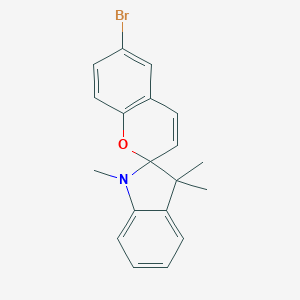

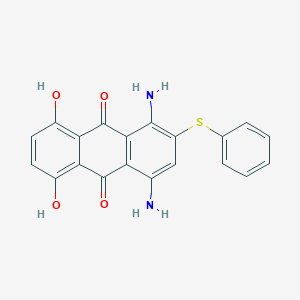

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

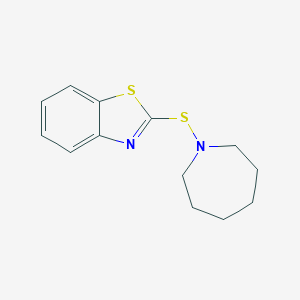

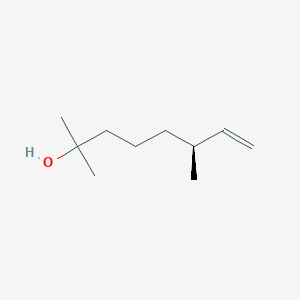

![2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B102108.png)

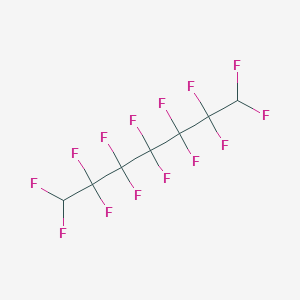

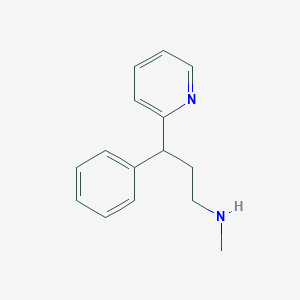

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)